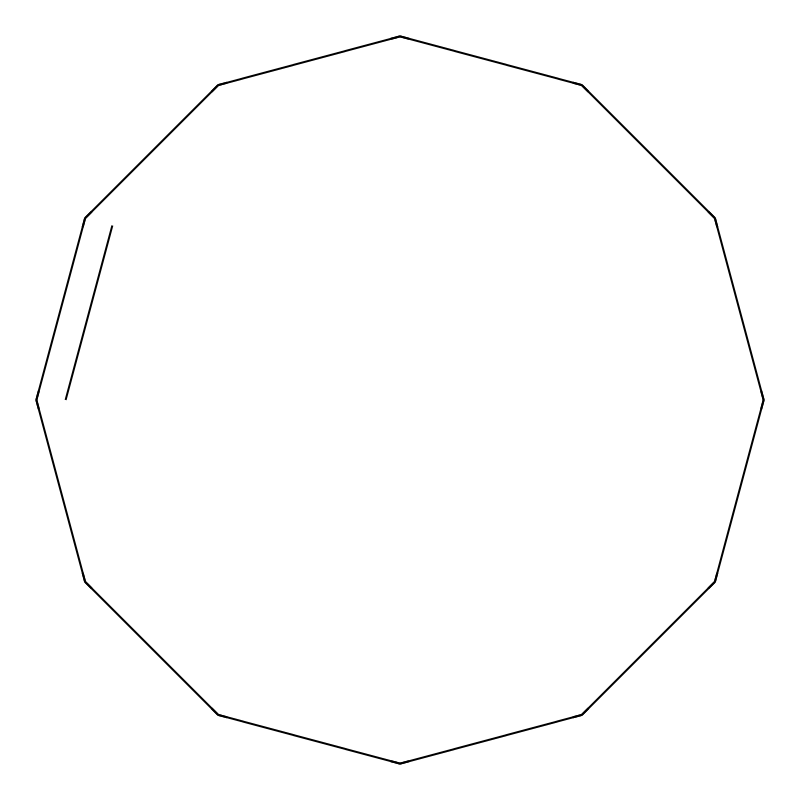

Cyclododecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclododecene is an organic compound with the chemical formula . It exists primarily as a mixture of two isomers: cis and trans. At room temperature, cyclododecene is a colorless liquid with a characteristic odor. It is notable for its cyclic structure, which consists of a twelve-membered carbon ring. The compound is primarily used in the synthesis of various chemicals and materials due to its unique properties, including its ability to undergo various

Cyclododecene itself does not possess a well-defined mechanism of action in biological systems. However, the polymers derived from cyclododecene (COCs) exhibit interesting properties depending on their specific structure. For instance, some COCs exhibit biocompatibility and can be used for drug delivery applications [].

- Hydrogenation: Cyclododecene can be hydrogenated to form cyclododecane, typically using catalysts such as nickel or palladium under high pressure and temperature conditions.

- Oxidation: It can undergo oxidation reactions, producing cyclododecene oxide and cyclododecene hydroperoxide when reacted with molecular oxygen at elevated temperatures .

- Borylation: The compound reacts selectively with dipinacolborane through its cis isomer in a rhodium-catalyzed reaction, allowing for the separation of diastereoisomers .

Cyclododecene can be synthesized through several methods:

- Catalytic Trimerization: Butadiene can be catalytically trimerized to form cyclododecatriene, which is subsequently hydrogenated to yield cyclododecene.

- Dehydrocyclization: This method involves the dehydrogenation of cyclododecane or similar saturated hydrocarbons under specific conditions.

- Isomerization: The cis and trans forms can be interconverted through thermal or catalytic processes .

Cyclododecene has several applications across various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing nylon 12 and other polymers.

- Lubricants: The compound is used in the production of synthetic lubricating oils.

- Volatile Binders: Due to its slow evaporation rate, it is employed in art restoration and archaeological conservation as a temporary binder for fragile materials .

Studies exploring the interactions of cyclododecene with other compounds have shown that it can react selectively under certain conditions. For example, its interaction with dipinacolborane highlights its potential for selective chemical transformations. Furthermore, research into its environmental interactions indicates that cyclododecene may persist in the environment, raising concerns about bioaccumulation and ecological impacts .

Cyclododecene shares similarities with several other cyclic alkenes. Below are some comparable compounds along with their distinguishing features:

| Compound | Formula | Unique Features |

|---|---|---|

| Cyclohexene | Smaller ring size; more reactive due to strain | |

| Cyclooctene | Intermediate reactivity; used in polymer synthesis | |

| Cyclododecane | Saturated counterpart; used as a precursor for nylon | |

| Dicyclopentadiene | More complex structure; utilized in resin production |

Cyclododecene's uniqueness lies in its twelve-membered ring structure, which provides distinct physical and chemical properties compared to smaller cyclic alkenes like cyclohexene and cyclooctene. Its applications in polymer chemistry and materials science further distinguish it from these similar compounds .

Cyclododecene first gained attention in the mid-20th century as a byproduct of butadiene trimerization processes. Early synthetic routes relied on partial hydrogenation of 1,5,9-cyclododecatriene using heterogeneous catalysts, but these methods suffered from low selectivity and yields. The 1990s marked a turning point with the introduction of homogeneous ruthenium catalysts, such as $$ \text{RuCl}2(\text{CO})2(\text{PPh}3)2 $$, which enabled trans-cyclododecene selectivity exceeding 90% under mild conditions. However, catalyst recovery remained challenging until the development of biphasic reaction systems, where water-soluble ruthenium complexes facilitated efficient phase separation and reuse.

Significance in Macrocyclic Chemistry

The 12-membered ring of cyclododecene provides a unique balance of strain and flexibility, making it an ideal template for studying macrocyclic conformations. Unlike smaller cycloalkenes, cyclododecene avoids severe angle strain but retains enough torsional strain to adopt multiple conformers. Nuclear magnetic resonance (NMR) studies at -164.5°C revealed three $$ \text{C}1 $$-symmetric conformers (populations: 57.0%, 18.6%, 4.3%) and one $$ \text{C}2 $$-symmetric conformer (20.1%). These conformers arise from minimized transannular $$ \text{H}\cdots\text{H} $$ repulsions and staggered alkane configurations, as predicted by MM3 molecular mechanics calculations. Such conformational diversity underpins cyclododecene’s role in synthesizing muscone analogs and macrocyclic lactams.

Theoretical Frameworks in Cyclododecene Chemistry

The electronic structure of cyclododecene has been elucidated through hybrid density functional theory (DFT) and gauge-including atomic orbital (GIAO) methods. At the $$ \text{HF}/6\text{-}311\text{G} $$ level, the $$ ^{13}\text{C} $$ chemical shifts of trans-cyclododecene align closely with experimental data, confirming the predominance of chair-boat conformations. Non-covalent interaction (NCI) analysis further highlights weak dispersive forces between axial hydrogens, which stabilize distorted square-like configurations. These insights guide the design of stereoselective catalysts, such as rhodium(I)-XantPhos complexes, which discriminate between cis- and trans-isomers during dehydrogenative borylation.

Current Research Landscape

Contemporary research emphasizes sustainable synthesis and isomer separation. Continuous stirred-tank reactors (CSTRs) equipped with $$ \text{TiCl}4/\text{AlEt}3 $$ catalysts achieve 98% conversion of butadiene to cyclododecatriene, a key precursor. Innovations in supported catalysis, such as Rh(I)-zeolite NaY systems, enable ligand-free borylation with 99% cis-selectivity, simplifying diastereomer purification. Environmental concerns have also spurred studies on cyclododecene’s persistence; while its half-life in water is 48 days due to adsorption onto particulates, atmospheric photodegradation limits ecological impact.

Industrial Production Pathways

Industrial production of cyclododecene primarily relies on the selective partial hydrogenation of cyclododecatriene, which represents the most commercially viable pathway for large-scale manufacturing [1]. The industrial approach typically involves a two-step process beginning with the trimerization of butadiene to produce cyclododecatriene, followed by controlled hydrogenation to yield cyclododecene [11]. This integrated approach allows for efficient utilization of readily available petrochemical feedstocks while maintaining high product selectivity.

The most established industrial pathway employs cyclododecatriene as the direct starting material, utilizing heterogeneous catalytic systems under controlled temperature and pressure conditions [16]. Industrial facilities typically operate continuous processes at temperatures ranging from 120 to 200 degrees Celsius with hydrogen pressures between 2 to 20 bar, achieving conversion rates exceeding 90 percent [3] [18]. The process requires careful control of reaction parameters to prevent over-hydrogenation to cyclododecane while maximizing selectivity toward the desired monoene product.

Alternative industrial pathways include gas-phase hydrogenation processes that offer enhanced selectivity and reduced catalyst deactivation [16]. These systems operate at lower pressures, typically between 0.3 to 2 bar, while maintaining temperatures in the range of 120 to 160 degrees Celsius [16]. The gas-phase approach demonstrates superior selectivity, often exceeding 99 percent conversion of cyclododecatriene and cyclododecadiene to cyclododecene with minimal formation of fully saturated cyclododecane [16].

| Method | Starting Material | Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) |

|---|---|---|---|---|---|

| Cyclododecatriene Hydrogenation | Cyclododecatriene | Ni-phosphine/Pd/Ru complexes | 120-200 | 2-20 | 90-98 |

| Butadiene Trimerization + Hydrogenation | Butadiene | Ni-based trimerization catalyst + Pd/Ni | 80-120 + 120-200 | 1-10 + 2-20 | 85-95 |

| Ring Closing Metathesis | Linear diene precursors | Ru-carbene complexes | 40-80 | 1-5 | 70-90 |

| Selective Gas-Phase Hydrogenation | Cyclododecatriene/Cyclododecadiene | Pd on solid support | 120-160 | 0.3-2 | 90-99 |

Cyclododecatriene Hydrogenation Mechanisms

The hydrogenation of cyclododecatriene to cyclododecene proceeds through a selective reduction mechanism that targets two of the three double bonds present in the starting material [3]. The process involves the coordination of cyclododecatriene to the metal catalyst surface, followed by stepwise hydrogen addition across the carbon-carbon double bonds [1]. The mechanism requires precise control to achieve selective formation of cyclododecene while preventing complete saturation to cyclododecane.

Homogeneous catalytic systems employ soluble metal complexes that facilitate the hydrogenation through a coordination mechanism [3] [18]. The process begins with the formation of a metal-hydride species through the reaction of the catalyst precursor with hydrogen gas under reaction conditions [18]. Cyclododecatriene then coordinates to the metal center, positioning the double bonds for sequential reduction through insertion and reductive elimination steps [3].

The selectivity of the hydrogenation process depends critically on the electronic and steric properties of the catalyst system [8]. Research has demonstrated that the donor strength of phosphine ligands significantly influences the equilibrium between different coordination modes, ultimately determining the selectivity toward cyclododecene formation [8]. Catalysts containing trialkylphosphines exhibit superior selectivity due to their enhanced stability and reduced tendency to promote over-reduction [8].

Mechanistic studies reveal that the hydrogenation proceeds through the formation of intermediate cyclododecadiene species, which subsequently undergo further reduction to yield cyclododecene [1] [16]. The reaction pathway involves competing processes between sequential double bond reduction and catalyst deactivation, requiring optimization of reaction conditions to maximize product selectivity [1]. Temperature control plays a crucial role, as elevated temperatures favor complete hydrogenation while lower temperatures may result in incomplete conversion [3] [18].

Catalytic Systems for Selective Synthesis

Nickel-phosphine complexes represent one of the most effective catalyst systems for the selective synthesis of cyclododecene from cyclododecatriene [3]. These catalysts demonstrate exceptional selectivity, typically achieving 94 to 97 percent selectivity toward cyclododecene while maintaining high conversion rates [3]. The catalyst system employs nickel halide complexes coordinated with trisubstituted phosphine ligands, forming soluble species that operate under homogeneous conditions [3].

The nickel-phosphine catalyst system utilizes complexes with the general formula nickel dihalide tris(trihydrocarbylphosphine), where the phosphine substituents can be varied to optimize catalytic performance [3]. Research has shown that the choice of phosphine ligand significantly affects both activity and selectivity, with triphenylphosphine and tri-para-tolylphosphine derivatives providing optimal results [3]. The catalyst operates effectively at temperatures between 150 to 200 degrees Celsius under hydrogen pressures of 2 to 20 bar [3].

Palladium-based heterogeneous catalysts serve as the industrial standard for cyclododecene production due to their robustness and ease of separation [16] [27]. These systems typically employ palladium supported on carbon or alumina, providing stable catalytic activity over extended operating periods [16]. The palladium catalysts demonstrate conversion rates of 80 to 99 percent with selectivities ranging from 90 to 96 percent under optimized conditions [16] [27].

Ruthenium complexes offer unique advantages for continuous operation, particularly in solvent systems with high boiling points [18]. The ruthenium catalyst system employs complexes of the type ruthenium dichloride dicarbonyl tris(triarylphosphine) in combination with free triarylphosphine ligands [18]. This system operates effectively in ester and ether solvents with boiling points above 245 degrees Celsius, facilitating product separation and catalyst recovery through distillation [18].

Cobalt carbonyl complexes provide an alternative approach with complete selectivity achievable under optimized conditions [8]. These catalysts employ dimeric cobalt tricarbonyl phosphine complexes that demonstrate remarkable selectivity in the conversion of cyclododecatriene to cyclododecene [8]. The cobalt system operates at moderate temperatures between 100 to 150 degrees Celsius with hydrogen pressures of 1 to 5 bar [8].

| Catalyst Type | Specific Catalyst | Conversion (%) | Selectivity (%) | Reaction Conditions | Notable Features |

|---|---|---|---|---|---|

| Nickel-Phosphine Complex | NiX₂(PR₃)₃ (X=Cl, Br) | 75-98 | 94-97 | 150-200°C, 2-20 bar H₂ | High selectivity, recoverable |

| Palladium on Support | Pd/C, Pd/Al₂O₃ | 80-99 | 90-96 | 120-160°C, 1-10 bar H₂ | Industrial standard, robust |

| Ruthenium Complex | RuCl₂(CO)₂(PAr₃)₃ | 75-90 | 96-98 | 130-150°C, 1-6 bar H₂ | Continuous operation possible |

| Cobalt Carbonyl Complex | [Co(CO)₃PR₃]₂ | 70-95 | 85-95 | 100-150°C, 1-5 bar H₂ | Complete selectivity achievable |

| Rhodium Complex | RhCl(PPh₃)₃ | 60-85 | 75-90 | 80-120°C, 1-3 bar H₂ | Isomer separation capability |

Continuous Flow Synthesis Technologies

Gas-induced hollow stirrer technology represents a significant advancement in continuous flow synthesis of cyclododecene, offering enhanced mass transfer and reduced reaction times [1]. This innovative reactor design incorporates a hollow impeller system that directly introduces hydrogen gas into the liquid phase containing cyclododecatriene and catalyst [1]. The technology achieves high conversion rates with remarkable selectivity while significantly reducing reactor volume requirements compared to conventional batch processes [1].

The gas-induced hollow stirrer system operates through a unique mechanism where hydrogen gas is supplied directly through the hollow impeller shaft into the reaction mixture [1]. This design provides superior gas-liquid contact compared to traditional stirring methods, resulting in enhanced reaction rates and improved selectivity [1]. Industrial implementations of this technology have demonstrated throughput rates of 71 grams of cyclododecatriene per gram of palladium catalyst per hour [1].

Fixed-bed reactor systems provide the foundation for large-scale industrial production of cyclododecene through continuous gas-phase hydrogenation [16]. These reactors employ supported palladium catalysts in shaped body form, typically containing more than 90 percent by weight of support material [16]. The gas-phase operation eliminates solvent requirements while providing superior heat and mass transfer characteristics [16].

Reynolds number optimization plays a critical role in fixed-bed reactor performance, with values greater than 200 providing optimal selectivity [16]. Research has demonstrated that particle-based Reynolds numbers exceeding 100 result in significantly improved cyclododecene selectivity, with values above 200 achieving selectivities of 90 percent at complete conversion [16]. The enhanced performance at higher Reynolds numbers relates to reduced backmixing and improved plug flow characteristics [16].

Trickle-bed reactors offer advantages for liquid-phase continuous operation, providing efficient contacting between liquid cyclododecatriene, gaseous hydrogen, and solid catalyst [16]. These systems operate with cyclododecatriene in liquid form passed over fixed beds of palladium-coated pellets in the presence of hydrogen [16]. The trickle-bed configuration allows for continuous operation with easy product separation and catalyst regeneration [16].

Microreactor systems enable precise control of reaction parameters through enhanced mixing and heat transfer characteristics [4]. These systems operate at reduced scale but provide superior control over temperature, pressure, and residence time distribution [15]. The microreactor approach facilitates rapid optimization of reaction conditions and serves as an effective platform for process development [13] [15].

| Reactor Type | Operating Mode | Key Advantages | Typical Throughput | Reynolds Number |

|---|---|---|---|---|

| Gas-Induced Hollow Stirrer | Continuous stirred tank | High conversion, reduced reaction time | 71 g CDT/g Pd·h | > 100 |

| Fixed-Bed Reactor | Gas-phase continuous | High selectivity, industrial scale | 50-100 g/h per kg catalyst | > 200 |

| Trickle-Bed Reactor | Liquid-phase continuous | Continuous operation, easy separation | 20-50 g/h per L reactor | 50-200 |

| Microreactor System | Continuous microflow | Precise control, enhanced mixing | 1-10 g/h per mL reactor | 10-100 |

| Tubular Flow Reactor | Continuous tubular | Scalable, efficient heat transfer | 10-100 g/h per L reactor | 100-1000 |

Alternative Synthetic Routes

Ring expansion metathesis provides an innovative alternative approach for cyclododecene synthesis through the coupling of smaller cycloalkenes with linear dienes [9]. This methodology employs ruthenium-carbene catalysts to facilitate ring-opening of cyclic alkenes followed by cross-metathesis with acyclic dienes and subsequent ring-closing to form larger macrocycles [9]. The process has demonstrated yields ranging from 53 to 88 percent depending on substrate structure and reaction conditions [9].

The ring expansion metathesis approach utilizes ruthenium catalysts containing N-heterocyclic carbene ligands, which provide enhanced stability and activity compared to earlier phosphine-based systems [9]. Research has shown that cyclododecene can undergo ring expansion metathesis to form 26-membered macrocycles with yields of 53 percent, demonstrating the versatility of this synthetic approach [9]. The methodology requires careful selection of diene coupling partners to minimize competing cyclization and dimerization reactions [9].

Cyclododecanone reduction represents a viable alternative pathway that avoids the complexity of selective hydrogenation processes [6]. This approach employs the reduction of cyclododecanone using various reducing agents, including metal hydrides and catalytic hydrogenation systems [6]. The reduction pathway offers yields of 60 to 85 percent and provides access to cyclododecene through a different mechanistic route [6].

The cyclododecanone reduction approach typically utilizes eco-friendly synthesis protocols employing hydrogen peroxide as an oxidant and heteropolyphosphatotungstate catalysts [6]. Research has demonstrated that cyclododecanone can be prepared from cyclododecatriene through selective epoxidation followed by hydrogenation to cyclododecanol and subsequent oxidation [6]. This multi-step process achieves total yields of 53.4 percent under optimized reaction conditions [6].

Dehydrogenative borylation offers a unique approach for the separation and purification of cyclododecene isomers [28]. This methodology employs rhodium catalysts with Xantphos ligands to selectively functionalize the cis-isomer of cyclododecene while leaving the trans-isomer unreacted [28]. The process utilizes dipinacolborane as the borylating agent and operates under mild conditions at temperatures between 80 to 120 degrees Celsius [28].

The dehydrogenative borylation approach demonstrates remarkable selectivity, with cis-cyclododecene reacting preferentially due to reduced steric hindrance around the double bond [28]. Research has shown that this methodology enables efficient separation of cyclododecene isomers, with the cis-isomer being converted to borylated products while trans-cyclododecene remains unchanged [28]. The separated trans-isomer can be recovered, and the borylated cis-product can be converted back to pure cis-cyclododecene through acid treatment [28].

Oxidative cyclization methods provide access to cyclododecene derivatives through the cyclization of α-benzylcyclododecanones using methanesulfonic acid as catalyst [5]. This approach achieves yields ranging from 35 to 90 percent depending on the substitution pattern of the benzyl group [5]. The methodology demonstrates the formation of cyclododeceno[b]indene derivatives through electrophilic cyclization followed by dehydration [5].

| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Applications |

|---|---|---|---|---|

| Ring Expansion Metathesis | Smaller cycloalkenes + dienes | Ru-carbene catalysts, dienes | 53-88 | Macrocycle synthesis |

| Cyclododecanone Reduction | Cyclododecanone | Metal hydrides, reducing agents | 60-85 | Alternative to hydrogenation |

| Cycloalkene Isomerization | Other cyclododecene isomers | Transition metal catalysts | 70-95 | Isomer purification |

| Dehydrogenative Borylation | Cyclododecene cis/trans mixture | Dipinacolborane, Rh catalysts | 40-60 | Isomer separation |

| Oxidative Cyclization | α-Benzylcyclododecanones | Methanesulfonic acid | 35-90 | Heterocycle formation |

XLogP3

GHS Hazard Statements

H315 (92.59%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant